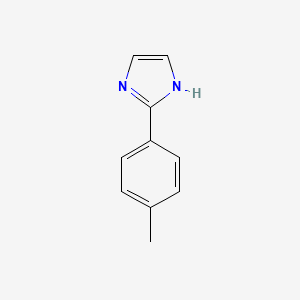

2-(4-Methylphenyl)-1H-imidazole

Description

BenchChem offers high-quality 2-(4-Methylphenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylphenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNDFWPCDITBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344035 | |

| Record name | 2-(4-Methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37122-50-2 | |

| Record name | 2-(4-Methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 2-(4-Methylphenyl)-1H-imidazole

The following technical guide provides an in-depth analysis of 2-(4-Methylphenyl)-1H-imidazole , distinct from its isomers (e.g., 4-methyl-2-phenylimidazole). It is designed for researchers requiring actionable data on synthesis, reactivity, and application mechanisms.

CAS Number: 37122-50-2 Synonyms: 2-p-Tolyl-1H-imidazole; 2-(4-Tolyl)imidazole Molecular Formula: C₁₀H₁₀N₂ Molecular Weight: 158.20 g/mol [1][2][3]

Part 1: Physicochemical Profile[1][2]

Structural Dynamics & Tautomerism

The core of 2-(4-methylphenyl)-1H-imidazole consists of an electron-rich imidazole ring substituted at the C2 position with a p-tolyl group.[1][2][3] Unlike N-substituted imidazoles, this compound retains a proton on the nitrogen, allowing for rapid 1,3-prototropic tautomerism .[1][2][3]

-

Tautomeric Equilibrium: In solution, the hydrogen atom oscillates between N1 and N3. While the p-tolyl group is symmetric, this tautomerism becomes critical when interacting with chiral biological targets or asymmetric metal surfaces.[1][2]

-

Electronic Effect: The methyl group at the para position of the phenyl ring exerts a weak positive inductive effect (+I) and hyperconjugation. This increases the electron density on the imidazole ring slightly more than in unsubstituted 2-phenylimidazole, theoretically enhancing the basicity of the N3 nitrogen (pKa estimated ~7.0–7.5).

Solubility & Stability[1][2][3]

-

Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, Ethanol, DMF).[2] Sparingly soluble in water due to the lipophilic tolyl moiety.

-

Thermal Stability: High melting point solid (typically >140°C, varying by crystal polymorph), stable under standard laboratory conditions.[2]

Part 2: Synthetic Pathways (The Radziszewski Reaction)

The most robust and scalable synthesis for 2-substituted imidazoles is the Debus-Radziszewski reaction .[1][2][3] This multi-component condensation is preferred over metal-catalyzed cross-coupling for its atom economy and lack of heavy metal impurities.[1][2][3]

Reaction Mechanism

The synthesis involves the condensation of a 1,2-dicarbonyl donor (glyoxal) with an aldehyde (p-tolualdehyde) and an ammonia source (ammonium acetate).[1][2]

Key Mechanistic Steps:

-

Diimine Formation: Glyoxal reacts with ammonia to form reactive diimine intermediates.[1][2]

-

Nucleophilic Attack: The diimine species attacks the carbonyl carbon of p-tolualdehyde.[1][2]

-

Cyclization & Dehydration: Ring closure followed by loss of water yields the aromatic imidazole system.[1]

Experimental Protocol

Note: This protocol is optimized for laboratory-scale synthesis (10–50 mmol scale).

Reagents:

-

Glyoxal (40% aqueous solution, 1.0 equiv)[5]

-

Ammonium Acetate (excess, ~4.0–5.0 equiv)

-

Solvent: Glacial Acetic Acid (or Methanol for milder conditions)[1][2]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-tolualdehyde (e.g., 10 mmol) in Glacial Acetic Acid (20 mL).

-

Addition: Add Glyoxal solution (10 mmol) and Ammonium Acetate (40 mmol) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The spot for the aldehyde should disappear.

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing crushed ice and water (100 mL).

-

Neutralization: Carefully neutralize the solution to pH ~8 using Ammonium Hydroxide (NH₄OH) or Sodium Bicarbonate.[1] This step is critical to precipitate the free base form of the imidazole.

-

Isolation: Filter the resulting precipitate. Wash the solid copiously with cold water to remove excess ammonium acetate.

-

Purification: Recrystallize from Ethanol/Water (7:3 ratio) or Acetonitrile to yield off-white to pale yellow crystals.[1][2][3]

Characterization (Expected Data)[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

IR (KBr): Broad band ~2600–3200 cm⁻¹ (N-H stretching, H-bonding), ~1600 cm⁻¹ (C=N).[1][2]

Part 3: Visualization of Synthesis & Reactivity

Caption: Synthesis pathway via Radziszewski reaction and primary reactivity modes.

Part 4: Applications in Research & Industry[1][2][3]

Corrosion Inhibition

2-(4-Methylphenyl)-1H-imidazole acts as a mixed-type corrosion inhibitor for mild steel in acidic media (e.g., HCl, H₂SO₄).[1][2][3]

-

Mechanism: The molecule adsorbs onto the metal surface following the Langmuir adsorption isotherm.

-

Interaction: The lone pair on the N3 nitrogen and the π-electrons of the aromatic rings form coordinate bonds with empty d-orbitals of surface Iron (Fe) atoms.[1][2][3] The hydrophobic p-tolyl tail forms a barrier that repels water and corrosive ions (Cl⁻, SO₄²⁻).[1][2]

Epoxy Curing Agent

Imidazoles are latent curing agents for epoxy resins.[1]

-

Function: The N3 nitrogen acts as a nucleophile to open the epoxide ring, initiating homopolymerization.

-

Advantage: The steric bulk of the 2-phenyl group (vs. 2-methylimidazole) typically increases the latency, allowing for longer pot life at room temperature while curing rapidly at elevated temperatures (>150°C).[1][2]

Medicinal Chemistry Scaffold

This structure serves as a pharmacophore fragment for:

-

p38 MAP Kinase Inhibitors: The 2-aryl imidazole core is a privileged scaffold in designing anti-inflammatory drugs.[1][2][3]

-

Antifungal Agents: N1-substituted derivatives often exhibit activity against Candida species by inhibiting sterol 14α-demethylase (CYP51).[1][2][3]

References

-

Radziszewski Synthesis: Radziszewski, B. (1882).[1] Über die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft.

-

Corrosion Inhibition: Obot, I. B., et al. (2019).[2] Imidazole derivatives as effective corrosion inhibitors for steel in acid medium. Journal of Molecular Liquids. (General class reference).

-

CAS Registry: 2-(4-Methylphenyl)-1H-imidazole, CAS No. 37122-50-2.[1][2][3][8]

-

p38 MAP Kinase Inhibitors: Laufer, S. A., et al. (2002).[2] Synthesis and Biological Testing of Novel Imidazole p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.

Sources

- 1. N/A,ethyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-2,2-dimethylpentanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N/A,3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2095396-49-7,(S)-2-Amino-3-(4-imidazolyl)-N-methylpropanamide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis of organosilyl compounds-containing 1,2,4,5-tetraaryl imidazoles sonocatalyzed by M/SAPO-34 (M = Fe, Co, Mn, and Cu) nanostructures [comptes-rendus.academie-sciences.fr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid (28824-94-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Foreword: The Strategic Importance of the 2-Aryl Imidazole Scaffold

An In-Depth Technical Guide to the Synthesis of 2-(p-tolyl)-1H-imidazole

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of biologically active molecules and functional materials.[1] When substituted at the 2-position with an aryl group, such as the p-tolyl moiety, the resulting scaffold exhibits a remarkable spectrum of activities, finding applications as antifungal, anti-inflammatory, and anticancer agents.[1][2] This prevalence has catalyzed extensive research into robust and efficient synthetic methodologies.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a mere recitation of procedures. It aims to provide a deep, mechanistic understanding and practical, field-proven insights into the synthesis of a key derivative: 2-(p-tolyl)-1H-imidazole. We will deconstruct the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

Part 1: The Foundational Approach: The Debus-Radziszewski Multicomponent Synthesis

The classical and most fundamental route to trisubstituted imidazoles is the Debus-Radziszewski synthesis, a multicomponent reaction first described in the 19th century.[1][3] Its enduring relevance lies in its atom economy and its ability to construct the imidazole core in a single pot from readily available precursors.[4]

Core Mechanistic Principles

The reaction condenses three key components: a 1,2-dicarbonyl compound (such as glyoxal or benzil), an aldehyde (in our case, p-tolualdehyde), and a source of ammonia (typically ammonium acetate).[3][5] The reaction is generally understood to proceed in two major stages:

-

Diimine Formation: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a 1,2-diimine intermediate.

-

Cyclization and Dehydrogenation: This diimine then condenses with the aldehyde (p-tolualdehyde). The subsequent cyclization and oxidative aromatization, often facilitated by the reaction conditions or a mild oxidant, yield the final imidazole product.[5][6]

Glacial acetic acid is a commonly employed solvent as it serves both to solubilize the reactants and to act as a catalyst for the condensation steps.[1]

Generalized Reaction Pathway

Caption: Debus-Radziszewski reaction pathway.

Field-Validated Experimental Protocol: Synthesis of 4,5-Diphenyl-2-(p-tolyl)-1H-imidazole

This protocol uses benzil as the 1,2-dicarbonyl component, which is a common and effective choice, leading to a crystalline, easily purified product.

Materials:

-

Benzil (1.0 mmol, 210.2 mg)

-

p-Tolualdehyde (1.0 mmol, 120.2 mg, 0.118 mL)

-

Ammonium Acetate (CH₃COONH₄) (10 mmol, 770.8 mg)

-

Glacial Acetic Acid (approx. 10 mL)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Standard laboratory glassware, including a round-bottom flask and reflux condenser

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzil (1.0 mmol), p-tolualdehyde (1.0 mmol), and ammonium acetate (10 mmol).

-

Scientist's Insight: Ammonium acetate serves as both the ammonia source and a mild catalyst. A significant excess is used to drive the equilibrium towards product formation.

-

-

Solvent Addition: Add glacial acetic acid (10 mL) to the flask. Stir the mixture to dissolve the solids.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

-

Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the starting materials (benzil and p-tolualdehyde) indicates completion.

-

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A precipitate will form.

-

Causality: This step quenches the reaction and precipitates the organic product, which is insoluble in water, while the acetic acid and excess ammonium acetate remain in the aqueous phase.

-

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acetic acid and salts.

-

Purification: Purify the crude product by recrystallization from hot ethanol to yield the pure 4,5-diphenyl-2-(p-tolyl)-1H-imidazole as a crystalline solid.[7] Dry the product under vacuum.

Data Summary: Classical Synthesis Conditions

| Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Glacial Acetic Acid | Reflux (~118) | 2-5 | 80-90 | [1] |

| Ceric Ammonium Nitrate / EtOH | Reflux (95) | 4 | ~85 | [8] |

| Poly(AMPS-co-AA) / Solvent-free | 120 | 0.5-1 | 85-95 | [7] |

| Urea-ZnCl₂ (Eutectic) | 100 | 1-2 | 90-98 | [9] |

Part 2: Modern Strategies for Enhanced Performance

While robust, the classical Debus-Radziszewski synthesis often requires prolonged heating. Modern methodologies focus on accelerating the reaction and improving its environmental footprint.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid, uniform heating, dramatically reducing reaction times from hours to minutes.[10][11] The sealed-vessel technology allows for temperatures to be reached that are well above the solvent's boiling point, further accelerating the rate of reaction.[12]

Caption: Microwave-assisted synthesis workflow.

A one-pot, three-component reaction can be performed in a microwave reactor using a catalyst like a neutral ionic liquid or under solvent-free conditions.[11][13]

-

Setup: In a 10 mL microwave reaction vessel, combine benzil (1 mmol), p-tolualdehyde (1 mmol), and ammonium acetate (5 mmol).[13]

-

Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at 120-140 °C for 10-20 minutes.

-

Work-up: After cooling, dissolve the resulting solid in ethanol, pour into water, and collect the precipitate by filtration as described in the classical method.

Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes.[14] For imidazole synthesis, this often involves replacing harsh solvents and catalysts with benign alternatives.[2][15]

Citric acid, the primary component of lemon juice, is an effective, biodegradable acid catalyst for this condensation reaction.[15]

-

Setup: In a round-bottom flask, mix benzil (1 mmol), p-tolualdehyde (1 mmol), and ammonium acetate (2.5 mmol) in 5 mL of ethanol.[16]

-

Catalyst Addition: Add 0.5 mL of fresh lemon juice.

-

Reaction: Stir the mixture at room temperature or heat gently to 60-70 °C for 1-2 hours, monitoring by TLC.[16]

-

Work-up: Follow the standard procedure of pouring the reaction mixture into cold water and collecting the product via filtration.

The use of such bio-catalysts offers significant advantages in terms of cost, availability, and reduced environmental hazard.

Part 3: Alternative Pathway via Imidazoline Dehydrogenation

An alternative two-step route involves the initial synthesis of a 2-imidazoline followed by its dehydrogenation (aromatization) to the corresponding imidazole.[9][10]

Mechanistic Overview

-

Step 1 (Imidazoline Synthesis): p-Tolunitrile (4-methylbenzonitrile) is condensed with ethylenediamine, often under microwave irradiation, to form 2-(p-tolyl)-4,5-dihydro-1H-imidazole (an imidazoline).[17][18]

-

Step 2 (Dehydrogenation): The resulting imidazoline is oxidized to introduce the second double bond and form the aromatic imidazole ring. This can be achieved with various oxidizing agents, such as palladium on carbon (Pd/C) or manganese dioxide (MnO₂).[9][12]

Reaction Scheme: Dehydrogenation

Caption: Aromatization of imidazoline to imidazole.

Protocol for Dehydrogenation

-

Setup: Dissolve the 2-(p-tolyl)-imidazoline (1 mmol) in a suitable high-boiling solvent like toluene or xylene.

-

Oxidation: Add a catalytic amount of 10% Pd/C or a stoichiometric amount of an oxidant like Magtrieve™ (CrO₂).[12]

-

Reaction: Heat the mixture to reflux for 24-48 hours.[9]

-

Work-up: Cool the reaction, filter off the catalyst/oxidant, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Conclusion and Future Outlook

The synthesis of 2-(p-tolyl)-1H-imidazole can be accomplished through several reliable pathways. The classical Debus-Radziszewski reaction remains a cornerstone of imidazole synthesis due to its simplicity and convergence.[4] However, for researchers focused on process optimization and sustainability, modern methods utilizing microwave assistance and green catalysts offer compelling advantages, including dramatically reduced reaction times, milder conditions, and a reduced environmental impact.[11][15] The alternative route via imidazoline dehydrogenation provides valuable flexibility in substrate selection.

Future research will likely continue to focus on the development of novel, highly efficient, and reusable heterogeneous catalysts, as well as flow chemistry processes, to further enhance the synthesis of this important heterocyclic scaffold for applications in drug discovery and materials science.[19][20]

References

-

Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved February 11, 2026, from a valid URL.[5]

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved February 11, 2026, from a valid URL.[21]

-

Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (n.d.). Slideshare. Retrieved February 11, 2026, from a valid URL.[22]

-

Plant Extract-Assisted Green Synthesis of 2-Arylimidazo [1,2-A] Pyridine and Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved February 11, 2026, from a valid URL.[14]

-

Pathan, M. Y., et al. (2006). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.[10]

-

Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1724.[17]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved February 11, 2026, from a valid URL.[13]

-

Bratulescu, G. (2017). Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis. ResearchGate.[23]

-

Synthesis, mechanism and application of Organic Name reaction. (n.d.). Slideshare. Retrieved February 11, 2026, from a valid URL.[24]

-

Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (n.d.). PMC.[25]

-

Ermolat'ev, D. S., et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 15(2), 491-496.[26]

-

Hu, Q.-S., et al. (2014). Theoretical Study on the Mechanism of Synthesis of 2-(p-tolyl)-1H-benzo[d]imidazole. Asian Journal of Chemistry, 26, 6387-6390.[27]

-

Synthesis of 2-imidazolones and 2-iminoimidazoles. (n.d.). PMC.[28]

-

Debus Radzisewski Imidazole Synthesis. (2025). YouTube. Retrieved February 11, 2026, from a valid URL.[6]

-

Microwave assisted a novel synthesis for new substituted imidazoles. (n.d.). Semantic Scholar.[11]

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (n.d.). MDPI.[4]

-

Solo, P., et al. (2025). 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. IUCrData, 10, x250877.

-

Pathan, M. Y., et al. (2006). Microwave-assisted facile Synthesis of 2-substituted 2-imidazolines. ARKIVOC, 2006(xv), 205-210.[18]

-

Daraji, D. G., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.[2]

-

Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing).[19]

-

Microwave-Assisted Synthesis and Crystal Structures of 2-Imidazolines and Imidazoles. (2025). ResearchGate.[12]

-

A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. (2012). Indian Academy of Sciences.[7]

-

Green Synthesis and Antimicrobial Activity of Some Novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives. (2019). Asian Journal of Chemistry.[29]

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18, 4253-4267.[20]

-

Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). PMC.[3]

-

The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate.[30]

-

Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. (2022). ResearchGate.[15]

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]9]

-

Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). MDPI.[16]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications.[31]

-

Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025). NIH.[32]

-

2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. (2025). ResearchGate.[8]

-

Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. (2022). Journal of Innovations in Pharmaceutical and Biological Sciences, 09(04), 13-17.

-

2-P-Tolyl-4,5-Dihydro-1h-Imidazole - Acta. (n.d.). Amanote Research.[33]

-

PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. (n.d.). Rasayan Journal of Chemistry.[34]

-

Green Synthesis of Novel Imidazoles Derivatives and Evaluation of Anticancer and Anthelmintic Activity. (n.d.). Semantic Scholar.[35]

-

Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. (n.d.). PMC.[36]

-

Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives: State of the Art. (2025). Advanced Synthesis & Catalysis.[37]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Imidazole synthesis [organic-chemistry.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. nanobioletters.com [nanobioletters.com]

- 17. 2-p-Tolyl-4,5-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 21. scribd.com [scribd.com]

- 22. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis , mechanism and application of Organic Name reaction.pptx [slideshare.net]

- 25. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. asianpubs.org [asianpubs.org]

- 28. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. asianpubs.org [asianpubs.org]

- 30. researchgate.net [researchgate.net]

- 31. ijprajournal.com [ijprajournal.com]

- 32. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 33. (PDF) 2-P-Tolyl-4,5-Dihydro-1h-Imidazole - Acta [research.amanote.com]

- 34. Bot Verification [rasayanjournal.co.in]

- 35. semanticscholar.org [semanticscholar.org]

- 36. Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

solubility of 2-(4-Methylphenyl)-1H-imidazole in common organic solvents

This technical guide details the solubility profile, physicochemical properties, and experimental protocols for 2-(4-Methylphenyl)-1H-imidazole (also known as 2-p-tolyl-1H-imidazole).[1]

Executive Summary

2-(4-Methylphenyl)-1H-imidazole (CAS: 13623-58-0) is a critical heterocyclic building block used in the synthesis of p38 MAP kinase inhibitors, corrosion inhibitors, and high-performance curing agents.[1] Its amphoteric nature, combined with the lipophilic p-tolyl moiety, creates a unique solubility profile that challenges standard process development.[2]

This guide provides a definitive solubility landscape, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility (rate-dependent), to aid researchers in solvent selection for synthesis, purification, and formulation.[2]

Physicochemical Characterization

Understanding the molecule's intrinsic properties is the first step to mastering its solubility.[1]

| Property | Value / Description | Technical Insight |

| Molecular Formula | C₁₀H₁₀N₂ | Mono-substituted imidazole core.[1][3] |

| Molecular Weight | 158.20 g/mol | Low MW facilitates high molarity in polar solvents.[1] |

| Physical State | Crystalline Solid | White to off-white powder.[1] |

| Melting Point | 148–152 °C (Analog-Derived)* | High lattice energy suggests significant intermolecular H-bonding.[1] |

| pKa (Conjugate Acid) | ~6.8 – 7.2 | Basic nitrogen (N3) allows pH-dependent solubility manipulation.[1] |

| LogP (Octanol/Water) | ~2.1 (Predicted) | Moderately lipophilic; poor water solubility at neutral pH.[1] |

*Note: Melting point inferred from the structural analog 2-phenylimidazole (142–148°C) and p-tolyl packing trends.[1] Experimental verification recommended for new batches.

Solubility Landscape

The solubility of 2-(4-Methylphenyl)-1H-imidazole is governed by two competing forces: the hydrophobic p-tolyl group (promoting solubility in organics) and the polar imidazole ring (promoting H-bonding).[1]

Solvent Compatibility Matrix

The following data categorizes solvents based on saturation limits at 25°C.

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation (mg/mL) | Application Context |

| Protic Polar | Methanol | Excellent | > 150 | Ideal for reaction media and transfers.[1] |

| Ethanol | Good | 80 – 120 | Preferred for recrystallization (with water).[1] | |

| Isopropanol | Moderate | 40 – 60 | Good balance for cooling crystallization.[1] | |

| Aprotic Polar | DMSO | High | > 200 | Stock solutions for biological assays.[1] |

| DMF / DMAc | High | > 180 | High-temperature reaction solvent.[1] | |

| Aprotic Non-Polar | THF | Moderate | 30 – 50 | Suitable for ether-compatible reactions.[1] |

| Ethyl Acetate | Moderate | 15 – 30 | Standard extraction solvent.[1] | |

| Dichloromethane | Low-Mod | 10 – 25 | Warning: Often over-estimated; poor for high conc.[1] | |

| Hydrocarbon | Toluene | Low | < 5 | Use as an anti-solvent or for reflux at high T. |

| Hexanes/Heptane | Insoluble | < 0.1 | Excellent anti-solvent for precipitation.[1] | |

| Aqueous | Water (pH 7) | Poor | < 1 | Limited utility without pH adjustment.[1] |

| Water (pH < 4) | High | > 100 | Forms soluble hydrochloride salt.[1] |

Mechanistic Analysis (Hansen Parameters)

The solubility behavior aligns with Hansen Solubility Parameters (HSP).[1] The imidazole ring requires solvents with high Hydrogen Bonding (δH) and Polarity (δP) components to disrupt the crystal lattice.[1]

-

Best Solvents: High δH (Alcohols) or High δP (DMSO).[1]

-

Poor Solvents: High Dispersion (δD) only (Alkanes) cannot overcome the crystal lattice energy.[1]

Experimental Protocols

Protocol A: Rapid Solubility Screen (Visual)

Objective: Quickly categorize solvents as Soluble, Sparingly Soluble, or Insoluble.[2]

-

Prepare: Weigh 10 mg of 2-(4-Methylphenyl)-1H-imidazole into a clear HPLC vial.

-

Aliquot: Add solvent in 100 µL increments.

-

Agitate: Vortex for 30 seconds after each addition.

-

Observe: Check for clarity against a black background.

Protocol B: Thermodynamic Solubility Determination (HPLC)

Objective: Determine precise saturation limit for formulation or crystallization.[1]

Workflow Diagram:

Figure 1: Standard Operating Procedure for Thermodynamic Solubility Determination.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2]

-

Mobile Phase: 60:40 Water (0.1% Formic Acid) : Acetonitrile.[1]

-

Detection: UV at 254 nm (aromatic pi-pi* transition).[1]

Applications in Process Development

Recrystallization Strategy

The most effective purification method utilizes the "Solvent/Anti-Solvent" principle based on the differential solubility profile.

-

System: Ethanol / Water.[1]

-

Procedure:

-

Dissolve crude solid in hot Ethanol (approx. 60-70°C) at near saturation (approx. 150 mg/mL).

-

Filter hot to remove insoluble mechanical impurities.[1]

-

Slowly add warm Water (anti-solvent) until slight turbidity persists.[1]

-

Cool slowly to 4°C. The hydrophobic p-tolyl group drives crystallization as the dielectric constant of the mixture increases.[1]

-

Reaction Solvent Selection[2]

-

For Alkylation (N-substitution): Use DMF or Acetonitrile .[1] These dissolve the imidazole well and support the deprotonation of the NH group (using bases like K₂CO₃).[1]

-

For Acylation: Use DCM or THF with an organic base (TEA).[1] While solubility is lower, it is sufficient for reaction kinetics, and workup is easier due to volatility.[2]

References

-

PubChem. 2-(4-methylphenyl)-1H-imidazole Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

-

Royal Society of Chemistry. Solubility of Imidazoles in Organic Solvents (Comparative Data). New Journal of Chemistry.[1][4] Available at: [Link]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[2] CRC Press, 2007.[2] (Mechanistic grounding for solvent selection).

Sources

- 1. N/A,3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to Investigating the Anti-Inflammatory Potential of 2-(4-Methylphenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases, driving a persistent need for novel anti-inflammatory therapeutics. The imidazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-inflammatory effects.[1][2] This technical guide outlines a comprehensive framework for the investigation of a specific analogue, 2-(4-Methylphenyl)-1H-imidazole. We will explore its potential mechanisms of action, grounded in the established pharmacology of the imidazole class, and provide detailed, field-proven experimental protocols for its validation. This document serves as a roadmap for researchers aiming to characterize the anti-inflammatory profile of this compound, from initial in vitro screening to in vivo proof-of-concept.

The Inflammatory Cascade: A Landscape of Therapeutic Opportunity

Inflammation is the body's innate response to harmful stimuli, such as pathogens or damaged cells.[3] This complex process involves the activation of immune cells and the release of a host of signaling molecules, including cytokines, chemokines, and prostaglandins.[4][5] Key enzymatic pathways and transcription factors orchestrate this response. Among the most critical are the cyclooxygenase (COX) enzymes, which produce pro-inflammatory prostaglandins, and the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which regulate the transcription of numerous pro-inflammatory genes.[6][7][8]

While acute inflammation is protective, chronic inflammation contributes to the pathogenesis of diseases like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[9][10] Current nonsteroidal anti-inflammatory drugs (NSAIDs) primarily target COX enzymes but are associated with significant gastrointestinal and cardiovascular side effects, highlighting the need for new agents with improved safety profiles.[6]

The imidazole ring is a five-membered heterocycle that serves as a core structural motif in many biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including as anti-cancer, antimicrobial, and anti-inflammatory agents.[1][2] The anti-inflammatory mechanisms of imidazole-containing compounds are diverse, often involving the inhibition of key inflammatory targets like the COX-2 enzyme, transcription factor NF-κB, and p38 MAP kinase.[1][3][11]

Spotlight on 2-(4-Methylphenyl)-1H-imidazole: Rationale for Investigation

The target of this guide, 2-(4-Methylphenyl)-1H-imidazole, is a structurally straightforward imidazole derivative. The rationale for its investigation is built upon established structure-activity relationships (SAR) within this chemical class. The presence of an aryl group at the 2-position is a common feature in many anti-inflammatory imidazole compounds. The 4-methylphenyl (tolyl) substituent provides a degree of lipophilicity that may facilitate interaction with hydrophobic pockets in target enzymes, such as the active site of COX-2.[12]

This guide proposes a systematic evaluation of this molecule to determine if it represents a viable lead compound for the development of a novel anti-inflammatory agent.

Postulated Mechanisms of Anti-inflammatory Action

Based on extensive literature on related imidazole derivatives, we can postulate several plausible mechanisms through which 2-(4-Methylphenyl)-1H-imidazole may exert its anti-inflammatory effects.

Direct Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes, particularly the inducible COX-2 isoform, are primary targets for anti-inflammatory drugs.[12] Many imidazole-based compounds have been designed as selective COX-2 inhibitors.[1][13] The sulfonamide group found in selective inhibitors like celecoxib often interacts with a specific side pocket in the COX-2 active site. While our target molecule lacks this group, other structural features can confer selectivity. We hypothesize that the 4-methylphenyl group can occupy the hydrophobic channel of the COX-2 active site, potentially leading to preferential inhibition over the COX-1 isoform.

Modulation of Pro-Inflammatory Signaling Pathways

Inflammatory stimuli activate intracellular signaling cascades that culminate in the production of inflammatory mediators. The NF-κB and MAPK pathways are central to this process.[7][14]

-

The NF-κB Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory signals lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for cytokines like TNF-α, IL-1β, and IL-6.[15][16] Some imidazole derivatives have been shown to prevent IκB degradation, thereby blocking NF-κB activation.[3]

-

The MAPK Pathway: The MAPK family, including p38, JNK, and ERK, regulates the synthesis of pro-inflammatory cytokines at both the transcriptional and translational levels.[8][17] Specifically, p38 MAPK is a key target for anti-inflammatory drug discovery, and substituted imidazoles are a known class of p38 inhibitors.[11]

The diagram below illustrates these key inflammatory signaling pathways and the potential points of intervention for a compound like 2-(4-Methylphenyl)-1H-imidazole.

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) and potential intervention points.

A Framework for Experimental Validation

To rigorously test these hypotheses, a multi-tiered approach combining in vitro and in vivo assays is essential. The following protocols are standard in the field and provide a self-validating system when used in conjunction.

The overall workflow is depicted below.

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 炎症誘発性サイトカインの概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inflammatory cytokine - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. assaygenie.com [assaygenie.com]

- 15. purformhealth.com [purformhealth.com]

- 16. m.youtube.com [m.youtube.com]

- 17. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

Methodological & Application

Synthesis and Anticancer Screening of 2-(4-Methylphenyl)-1H-imidazole Derivatives: A Detailed Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Imidazole Scaffolds in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Within the vast landscape of heterocyclic chemistry, 2-aryl-1H-imidazole derivatives have emerged as a particularly promising class of compounds in the relentless pursuit of effective anticancer drugs. The 2-(4-methylphenyl) substituted imidazole core, in particular, has garnered significant attention due to its presence in compounds exhibiting potent cytotoxic and antimitotic activities.

This comprehensive guide provides a detailed protocol for the synthesis of 2-(4-Methylphenyl)-1H-imidazole derivatives and their subsequent evaluation as potential anticancer agents. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and offer in-depth protocols for robust anticancer screening. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel oncology therapeutics.

PART 1: Synthesis of 2-(4-Methylphenyl)-1H-imidazole Derivatives

Strategic Approach: The Radziszewski Imidazole Synthesis

For the synthesis of the core 2-(4-Methylphenyl)-1H-imidazole scaffold, we will employ a modification of the classic Radziszewski reaction. This one-pot, multi-component reaction is an efficient and atom-economical method for the preparation of polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine)[1][2][3]. The reaction proceeds through the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate, which then reacts with the aldehyde to form the imidazole ring[3].

The choice of the Radziszewski synthesis is underpinned by its versatility and the ready availability of the starting materials. This method allows for the facile introduction of various substituents on the imidazole ring, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Figure 1: General workflow for the synthesis of 2-(4-Methylphenyl)-1H-imidazole derivatives via the Radziszewski reaction.

Detailed Protocol for the Synthesis of 2-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole

This protocol describes the synthesis of a representative 2-(4-methylphenyl)-1H-imidazole derivative. This procedure can be adapted to synthesize other derivatives by varying the starting 1,2-dicarbonyl compound.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer with heating

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzil (1.0 eq), 4-methylbenzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

-

Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water with stirring. A solid precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove excess ammonium acetate and acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole.

Characterization of 2-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole:

The structure of the synthesized compound should be confirmed by spectroscopic methods.

-

¹H NMR (DMSO-d₆): Expected signals include a singlet for the methyl protons of the tolyl group (around δ 2.3 ppm), aromatic protons of the phenyl and tolyl groups (in the range of δ 7.1-7.6 ppm), and a broad singlet for the N-H proton of the imidazole ring (typically downfield, > δ 12 ppm).

-

¹³C NMR (DMSO-d₆): Expected signals include the methyl carbon of the tolyl group (around δ 21.5 ppm), aromatic carbons (in the range of δ 125-140 ppm), and the carbons of the imidazole ring. The C2 carbon of the imidazole ring is typically observed around δ 145 ppm.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

| Compound | ¹H NMR (DMSO-d₆, 500 MHz) δ ppm | ¹³C NMR (DMSO-d₆, 125 MHz) δ ppm |

| 1-Benzyl-4,5-diphenyl-2-p-tolyl-1H-imidazole | 2.33 (s, 3H), 5.14 (s, 2H), 7.13-7.16 (m, 2H), 7.18-7.21 (m, 2H), 7.24-7.29 (m 4H), 7.32-7.35 (m, 3H), 7.39-7.44 (m, 6H), 7.54 (d, J =8.0 Hz, 2H) | Not explicitly provided, but related compounds show characteristic peaks for the tolyl and imidazole moieties. |

Table 1: Representative NMR data for a related 2-(p-tolyl)-1H-imidazole derivative[4].

PART 2: In Vitro Anticancer Screening

The primary evaluation of the anticancer potential of the synthesized 2-(4-Methylphenyl)-1H-imidazole derivatives is performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle of the MTT Assay

The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Detailed Protocol for MTT Assay

Materials:

-

Human cancer cell lines (e.g., colorectal cancer lines SW480, HCT-116, or others as desired)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Synthesized 2-(4-Methylphenyl)-1H-imidazole derivatives (dissolved in DMSO to prepare stock solutions)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentrations should typically range from nanomolar to micromolar to determine the dose-response relationship. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Figure 2: Step-by-step workflow of the MTT assay for anticancer screening.

PART 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

A key aspect of drug discovery is understanding how the chemical structure of a compound influences its biological activity. For 2-(4-Methylphenyl)-1H-imidazole derivatives, SAR studies can provide valuable insights for the rational design of more potent and selective anticancer agents.

A Case Study: 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole (BZML)

A notable example from the literature is the compound 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole, referred to as BZML. This compound has demonstrated potent anticancer activity against colorectal cancer (CRC) cells, including multidrug-resistant cell lines[5].

Anticancer Activity of BZML:

| Cell Line | IC₅₀ (nM) |

| SW480 (CRC) | 27.42 |

| HCT-116 (CRC) | 23.12 |

| Caco-2 (drug-resistant CRC) | 33.14 |

Table 2: In vitro anticancer activity of BZML against human colorectal cancer cell lines.

The potent activity of BZML, especially against the drug-resistant Caco-2 cell line, highlights the potential of the 2-(p-tolyl)imidazole scaffold in overcoming multidrug resistance.

Mechanism of Action: A Dual Attack on Cancer Cells

Further investigation into the mechanism of action of BZML revealed a dual-pronged attack on cancer cells[5]:

-

Tubulin Polymerization Inhibition: BZML was found to inhibit tubulin polymerization by binding to the colchicine binding site on tubulin. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

-

DNA Damage: BZML was also shown to cause DNA damage, likely through the generation of reactive oxygen species (ROS). This DNA damage further contributes to the apoptotic cell death observed in treated cancer cells.

Figure 3: Proposed dual mechanism of action for the anticancer activity of BZML.

PART 4: Advanced Mechanistic Studies

For lead compounds that exhibit significant anticancer activity, further mechanistic studies are warranted to elucidate their precise mode of action. A tubulin polymerization assay can directly confirm the inhibitory effect of the compounds on microtubule formation.

Protocol for In Vitro Tubulin Polymerization Assay

This assay measures the effect of test compounds on the polymerization of purified tubulin in vitro. Polymerization is typically monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

-

Tubulin polymerization assay kit (commercially available, e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO).

-

Paclitaxel (as a polymerization promoter) and colchicine or nocodazole (as polymerization inhibitors) for positive and negative controls.

-

A fluorescence plate reader with temperature control.

Procedure:

-

Reagent Preparation: Prepare the tubulin solution, GTP, and fluorescent reporter according to the manufacturer's instructions. Keep all reagents on ice.

-

Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution.

-

Compound Addition: Add the test compounds at various concentrations to the wells containing the tubulin solution. Include wells for the vehicle control, positive control (paclitaxel), and negative control (colchicine/nocodazole).

-

Initiate Polymerization: Initiate the polymerization reaction by placing the plate in the fluorescence plate reader pre-warmed to 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

-

Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The area under the curve (AUC) can be calculated to quantify the extent of tubulin polymerization. A decrease in the AUC in the presence of the test compound compared to the vehicle control indicates inhibition of tubulin polymerization.

Conclusion and Future Directions

The 2-(4-Methylphenyl)-1H-imidazole scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility via the Radziszewski reaction allows for the creation of diverse chemical libraries for extensive SAR studies. The potent activity of derivatives like BZML, coupled with their ability to overcome multidrug resistance through a dual mechanism of action, underscores the therapeutic potential of this class of compounds.

Future efforts should focus on the synthesis of a broader range of derivatives with modifications at the 1, 4, and 5 positions of the imidazole ring to further optimize anticancer potency and selectivity. In-depth mechanistic studies, including the identification of specific molecular targets beyond tubulin and the elucidation of the pathways leading to ROS generation and DNA damage, will be crucial for the advancement of these compounds towards clinical development. This detailed guide provides a solid foundation for researchers to embark on the exciting journey of discovering and developing the next generation of imidazole-based cancer therapeutics.

References

- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.

- Debus–Radziszewski imidazole synthesis. Wikipedia.

- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives.

- One-pot synthesis of 2-alkyl-4(5)-aryl-1H-imidazoles from 1-aryl-2-bromoethanones, ammonium carbonate and aliphatic carboxylic acids. Beijing Institute of Technology.

-

5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells. PubMed. [Link]

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

- Supplementary d

- Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.

- Synthesis of 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole.

- WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds.

-

One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. ACS Publications. [Link]

- 2-p-Tolyl-4,5-dihydro-1H-imidazole.

-

Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. [Link]

-

New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Organic Chemistry Portal. [Link]

- Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst.

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

- Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare.

Sources

large-scale synthesis of 2-(4-Methylphenyl)-1H-imidazole

An Application Note and Protocol for the Large-Scale Synthesis of 2-(4-Methylphenyl)-1H-imidazole

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a crucial intermediate in pharmaceutical and materials science research.[1] The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We focus on the highly efficient, one-pot Radziszewski reaction, elucidating the causality behind experimental choices to ensure both scalability and reproducibility. This guide includes in-depth protocols, process optimization strategies, safety considerations, and visual aids to facilitate a thorough understanding of the synthetic workflow.

Introduction: Significance and Synthetic Challenges

2-(4-Methylphenyl)-1H-imidazole and its derivatives are prominent structural motifs in a wide array of biologically active compounds and functional materials.[2] Their applications span from antifungal agents to corrosion inhibitors and organic light-emitting diodes.[3] The growing demand for these compounds necessitates robust and economically viable synthetic routes amenable to industrial-scale production.

While numerous methods for imidazole synthesis exist, many face challenges when scaling up, such as harsh reaction conditions, the use of expensive or hazardous reagents, and low overall yields.[4][5] The Debus-Radziszewski imidazole synthesis, a multi-component reaction, stands out as a commercially viable and atom-economical approach for producing substituted imidazoles.[6][7][8] This guide will focus on a scalable protocol based on this classic yet highly relevant reaction.

The Radziszewski Reaction: A Strategic Choice for Scalability

The Radziszewski reaction is a one-pot synthesis that combines a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to form the imidazole ring.[6][7] For the synthesis of 2-(4-Methylphenyl)-1H-imidazole, the selected reactants are glyoxal, 4-methylbenzaldehyde (p-tolualdehyde), and ammonium acetate as the ammonia source.

Advantages of the Radziszewski Reaction for Large-Scale Synthesis:

-

Atom Economy: It is a condensation reaction where most of the atoms of the reactants are incorporated into the final product, minimizing waste.[8]

-

Convergent Synthesis: Three components are combined in a single step, simplifying the overall process and reducing production time.[9]

-

Readily Available Starting Materials: The precursors—glyoxal, p-tolualdehyde, and ammonium acetate—are commercially available and relatively inexpensive bulk chemicals.

-

Versatility: The reaction is tolerant of a wide range of functional groups on the aldehyde, allowing for the synthesis of a diverse library of imidazole derivatives.[8]

Reaction Mechanism

Understanding the reaction mechanism is crucial for process control and optimization. The Radziszewski synthesis is believed to proceed in two main stages:

-

Formation of a Diimine Intermediate: Glyoxal reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[6][7]

-

Condensation with the Aldehyde: The diimine then condenses with 4-methylbenzaldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the aromatic imidazole ring.[3][6][7]

Caption: Proposed mechanism for the Radziszewski synthesis of 2-(4-Methylphenyl)-1H-imidazole.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a laboratory scale that is readily adaptable to pilot plant production.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 4-Methylbenzaldehyde | 120.15 | 120.15 g | 1.0 | ≥98% | Sigma-Aldrich |

| Glyoxal (40% in H₂O) | 58.04 | 145.1 g | 1.0 | 40 wt. % | Sigma-Aldrich |

| Ammonium Acetate | 77.08 | 385.4 g | 5.0 | ≥98% | Sigma-Aldrich |

| Glacial Acetic Acid | 60.05 | 1.0 L | - | ACS Grade | Fisher Scientific |

| Ethanol | 46.07 | 2.0 L | - | 95% | VWR |

| Deionized Water | 18.02 | As needed | - | - | - |

| Activated Carbon | - | 20 g | - | - | Sigma-Aldrich |

Equipment

-

5 L three-neck round-bottom flask

-

Mechanical stirrer with a high-torque motor and glass stirring rod with a PTFE paddle

-

Heating mantle with a temperature controller and thermocouple

-

Reflux condenser

-

Addition funnel (optional, for controlled addition of reagents)

-

Large Buchner funnel and vacuum flask for filtration

-

pH meter or pH paper

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: Assemble the 5 L three-neck flask with the mechanical stirrer, reflux condenser, and a thermocouple. Ensure all joints are properly sealed.

-

Charging the Reactor: To the flask, add ammonium acetate (385.4 g, 5.0 mol) and glacial acetic acid (1.0 L). Stir the mixture until the ammonium acetate is mostly dissolved. The use of acetic acid as a solvent provides a mildly acidic environment which can catalyze the reaction.[10]

-

Addition of Aldehydes: Add 4-methylbenzaldehyde (120.15 g, 1.0 mol) to the flask. Follow this with the addition of the 40% aqueous glyoxal solution (145.1 g, 1.0 mol).

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Maintain this temperature and allow the reaction to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

-

Cooling and Precipitation: After the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature overnight. The product will begin to precipitate as a solid. Further cooling in an ice bath for 1-2 hours can maximize precipitation.

-

Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove excess acetic acid and ammonium salts.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Purification by Recrystallization

-

Solvent Selection: A mixed solvent system of ethanol and water is effective for recrystallization.

-

Dissolution: Transfer the crude, dried product to a large Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Vigorous stirring and heating may be required.

-

Decolorization: If the solution is colored, add activated carbon (approx. 20 g) and boil for 10-15 minutes to remove colored impurities.

-

Hot Filtration: Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

-

Crystallization: Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid. Re-heat to obtain a clear solution and then allow it to cool slowly to room temperature.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry in a vacuum oven at 60-70 °C.

Process Optimization and Workflow for Scale-Up

For industrial-scale production, several parameters can be optimized to enhance efficiency and yield.

-

Catalyst: While the reaction can proceed without an additional catalyst, acidic catalysts like Brønsted acidic ionic liquids have been shown to improve yields and shorten reaction times.[9] For large-scale operations, a solid, reusable acid catalyst could be explored to simplify workup.

-

Solvent: While glacial acetic acid is effective, exploring greener solvents or even solvent-free conditions could be beneficial from an environmental and cost perspective.[11]

-

Temperature Control: Precise temperature control is critical. Exothermic events during the initial mixing of reagents should be managed, especially on a large scale.

-

Work-up: A well-designed work-up procedure is essential for isolating a pure product efficiently. Minimizing solvent usage during extraction and crystallization is key to a cost-effective process.

Caption: General workflow for the .

Expected Results and Data

The following table summarizes typical results for this synthesis.

| Parameter | Expected Value | Notes |

| Yield (Crude) | 75-85% | Based on the limiting reagent (4-methylbenzaldehyde). |

| Yield (Purified) | 65-75% | After one recrystallization. |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 220-223 °C | Literature values may vary slightly. |

| Purity (by HPLC) | >99% | After purification. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Reagent Hazards:

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care.

-

Glyoxal: Can cause skin and eye irritation.

-

4-Methylbenzaldehyde: Combustible liquid.

-

-

Thermal Hazards: Be cautious when working with the heating mantle and hot liquids.

Conclusion

The Radziszewski reaction provides a robust, efficient, and scalable method for the synthesis of 2-(4-Methylphenyl)-1H-imidazole. By carefully controlling reaction parameters and employing a well-defined work-up and purification protocol, high yields of a pure product can be consistently achieved. This guide offers a solid foundation for researchers and process chemists to successfully implement and adapt this synthesis for large-scale production, paving the way for further advancements in the fields that utilize this important imidazole intermediate.

References

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from Wikipedia. [Link]

-

Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Retrieved from Science and Education Publishing. [Link]

-

IJCRT.org. (2022). SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. Retrieved from IJCRT.org. [Link]

-

Bandyopadhyay, D., et al. (n.d.). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Retrieved from PMC - NIH. [Link]

-

Anastassiadou, M., et al. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Retrieved from Organic Chemistry Portal. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from Scribd. [Link]

-

Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from Slideshare. [Link]

-

PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][6][10]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Retrieved from PubMed Central. [Link]

-

MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from MDPI. [Link]

-

Quinoline. (n.d.). 1H-Imidazole-2-carbonitrile, 4-chloro-5-(4-methylphenyl)-. Retrieved from Quinoline. [Link]

Sources

- 1. 1H-Imidazole-2-carbonitrile, 4-chloro-5-(4-methylphenyl)- | CAS Number, Properties, Safety, Applications & Supplier China [quinoline-thiophene.com]

- 2. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 4. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]

- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]

- 10. ijcrt.org [ijcrt.org]

- 11. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Experimental Characterization of Photophysical Properties in 2-Aryl-Imidazoles

Introduction & Scientific Context

2-aryl-imidazoles represent a privileged scaffold in photophysics due to their structural tunability and capacity for Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Unlike rigid fluorophores (e.g., Rhodamine), 2-aryl-imidazoles—specifically 2-(2-hydroxyphenyl) derivatives—often exist as an enol conformer in the ground state (

This mechanism results in an unusually large Stokes shift (often >100 nm), dual emission bands (enol/keto), and high sensitivity to the local environment. Consequently, characterizing these molecules requires a rigorous experimental setup capable of distinguishing between solvation dynamics, aggregation-induced emission (AIE), and genuine proton transfer events.

This guide provides a validated workflow for the complete photophysical characterization of these systems, moving from basic solvatochromism to advanced time-resolved analysis.

Experimental Hardware Configuration

To ensure data integrity, the following instrument specifications are recommended.

| Component | Specification | Rationale |

| Excitation Source | Xenon Arc Lamp (Steady State) / Pulsed Diode Laser (Time-Resolved) | Xenon provides broad tunability for excitation spectra; Pulsed lasers (<100 ps pulse width) are required for resolving rapid ESIPT kinetics. |

| Detector | PMT with spectral range 200–850 nm | Must have high sensitivity in the red/NIR region if the "keto" emission is significantly red-shifted. |

| Sample Holder | Peltier-controlled cuvette holder | ESIPT is thermally activated; precise temperature control ( |

| Optical Geometry | Right-angle (L-shape) | Standard for dilute solutions to minimize scatter. Front-face geometry is required if studying solid-state AIE properties. |

Protocol 1: Solvatochromic Shift & Dipole Moment Analysis

Objective: To quantify the change in dipole moment (

Solvent Selection Strategy

For 2-aryl-imidazoles, solvent selection is not merely about solubility; it is about interaction type. You must select solvents that span the Reichardt Polarity Scale (

-

Set A (Non-Polar): Cyclohexane, Toluene (Baseline for "free" ESIPT).

-

Set B (Polar Aprotic): Acetonitrile, THF, DMSO (Stabilizes charge-transfer states without donating protons).

-

Set C (Protic): Methanol, Ethanol (Interferes with intramolecular H-bonds, often quenching ESIPT).

The Lippert-Mataga Workflow

This protocol uses the Lippert-Mataga equation to estimate the difference between excited-state (

-

Preparation: Prepare

solutions of the 2-aryl-imidazole in at least 5 solvents from Sets A and B.-

Note: Absorbance at

must be

-

-

Measurement: Record Absorption (

) and Fluorescence Emission ( -

Calculation: Calculate the Stokes shift

(in -

Plotting: Plot

(y-axis) vs. the Orientation Polarizability ( -

Analysis: A linear slope indicates general solvent effects. Deviations (especially in alcohols) indicate specific solute-solvent hydrogen bonding disrupting the imidazole's internal proton transfer.

Visualization: Solvatochromic Workflow

Figure 1: Workflow for determining excited-state dipole moments using solvatochromic shifts.

Protocol 2: Verifying ESIPT Mechanism

Objective: To confirm that the observed large Stokes shift is due to proton transfer and not other phenomena like Charge Transfer (ICT).

The Dual-Emission Signature

A hallmark of ESIPT in 2-aryl-imidazoles is the presence of two emission bands:

-

Enol Band (Normal): UV/Blue region, small Stokes shift. Dominant in polar protic solvents (H-bonding disrupts ESIPT).

-

Keto Band (Tautomer): Green/Red region, large Stokes shift. Dominant in non-polar solvents.

Mechanism Visualization (Jablonski Diagram)

The following diagram illustrates the four-level photocycle essential for understanding the experimental data.

Figure 2: Four-level photocycle of ESIPT-active 2-aryl-imidazoles. The Keto emission is the target signal.

Protocol 3: Relative Fluorescence Quantum Yield ( )[5]

Objective: Determine the efficiency of the radiative process.

Standard Selection

For 2-aryl-imidazoles (emission typically 350–550 nm), the following standards are validated:

-

Quinine Sulfate in 0.1 M

( -

Tryptophan in water (

, -

Coumarin 153 in Ethanol (

,

Measurement Steps

-

Blank Correction: Measure the solvent blank and subtract it from all sample spectra.

-

Absorbance Matching: Prepare the standard and the imidazole sample such that their absorbance at the excitation wavelength is identical and below 0.10 (optimally 0.02–0.05).

-

Integration: Integrate the area under the fully corrected emission curve (

). -

Calculation: Use the comparative equation:

-

Critical: The refractive index term (

) is often neglected but is crucial when comparing solvents like Toluene (

-

Protocol 4: Time-Resolved Fluorescence (TCSPC)

Objective: To resolve the lifetime (

Setup Configuration

-

Technique: Time-Correlated Single Photon Counting (TCSPC).[5][6]

-

Excitation: Pulsed LED or Diode Laser (e.g., 375 nm or 405 nm).

-

Repetition Rate: 1 MHz to 20 MHz (ensure the period is

the expected lifetime).

Data Acquisition & Fitting

-

IRF Measurement: Measure the Instrument Response Function using a scattering solution (Ludox silica or coffee creamer) at the excitation wavelength.

-

Decay Collection: Collect counts until the peak reaches 10,000 counts for robust statistics.

-

Fitting: Use iterative reconvolution.

-

Mono-exponential: Indicates a single stable emitting species (e.g., pure Keto form).

-

Bi-exponential: Often seen in 2-aryl-imidazoles, representing the equilibrium between conformational populations or Enol/Keto overlap.

-

-

Validation: The "Goodness of Fit" (

) must be between 0.9 and 1.2. Residuals should be randomly distributed around zero.

Data Summary Template

Use the following structure to report your findings in technical documentation.